molecular formula C11H17BO3 B8430053 2-(Isopentyloxy)phenylboronic acid

2-(Isopentyloxy)phenylboronic acid

Cat. No. B8430053
M. Wt: 208.06 g/mol
InChI Key: HVGMKBLAWGVTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Isopentyloxy)phenylboronic acid is a useful research compound. Its molecular formula is C11H17BO3 and its molecular weight is 208.06 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C11H17BO3

Molecular Weight

208.06 g/mol

IUPAC Name

[2-(3-methylbutoxy)phenyl]boronic acid

InChI

InChI=1S/C11H17BO3/c1-9(2)7-8-15-11-6-4-3-5-10(11)12(13)14/h3-6,9,13-14H,7-8H2,1-2H3

InChI Key

HVGMKBLAWGVTMG-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1OCCC(C)C)(O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1-bromo-2-(isopentyloxy)benzene (9.68 g, 40 mmol) in THF (160 mL) was added dropwise n-butyl lithium (1.6 M in hexanes, 1.05 eq., 26.3 mL) under nitrogen at −78° C. over 30 min. After further stirring for 1 hour at −78° C., triethylborate (5.86 mL, 51.3 mmol) was added. The cooling bath was removed and the reaction mixture was stirred overnight at rt. An aqueous solution of 2 N HCl (20 mL) was added and the reaction solution stirred for 30 min, at which point 50 mL of water was added. The reaction mixture was extracted with ether (5×80 mL), dried over anhydrous sodium sulfate, filtrated and concentrated to yield 2-(isopentyloxy)phenylboronic acid (6.30 g, 77% yield). 1H NMR (400 MHz, CDCl3): 7.83 (d, 1H), 7.43 (dd, 1H), 7.03 (t, 1H), 6.93 (d, 1H), 6.05 (s, 2H), 4.10 (t, 2H), 1.86-1.75 (m, 3H), 1.0 (s, 6H).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.86 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 1-bromo-2-(isopentyloxy)benzene (9.68 g, 40 mmol) in THF (160 mL) under N2 atmosphere at −78° C. was added dropwise n-butyl lithium (1.6 M in hexanes, 26.3 mL, 42 mmol, Aldrich) over 30 min period. The reaction mixture was stirred for an additional 1 hour at −78° C., followed by the drop wise addition of triethyl borate (5.86 mL, 51 mmol). The cooling bath was removed, and the reaction was allowed to warm up to the room temperature then stirred for an additional 18 h at room temperature. The reaction mixture was acidified with 2 N HCl (20 mL) and water (50 mL). The resulting slurry was extracted with 5 of 80 mL portions of Et2O. The combined organic layers were dried over sodium sulfate, filtered, and concentrated under reduced pressure to give 6.30 g (77%) of 2-(isopentyloxy)-phenylboronic acid. 1H NMR (400 MHz, CDCl3): 7.83 (d, 1H), 7.43 (dd, 1H), 7.03 (t, 1H), 6.93 (t, 1H), 6.05 (s, 1H), 4.10 (t, 2H), 1.85-1.75 (m, 3H), 1.02 (s, 6H).
Quantity
9.68 g
Type
reactant
Reaction Step One
Quantity
26.3 mL
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One
Quantity
5.86 mL
Type
reactant
Reaction Step Two

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